molecular formula C19H15N3OS B11663366 N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide

Cat. No.: B11663366
M. Wt: 333.4 g/mol
InChI Key: HYKRSPKKQWNLOD-UHFFFAOYSA-N
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Description

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at position 7, a phenyl ring at position 2, and a thiophene-2-carboxamide moiety at position 2.

Properties

Molecular Formula

C19H15N3OS

Molecular Weight

333.4 g/mol

IUPAC Name

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide

InChI

InChI=1S/C19H15N3OS/c1-13-9-10-22-16(12-13)20-17(14-6-3-2-4-7-14)18(22)21-19(23)15-8-5-11-24-15/h2-12H,1H3,(H,21,23)

InChI Key

HYKRSPKKQWNLOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions. The resulting imidazo[1,2-a]pyridine is then subjected to further functionalization to introduce the methyl and phenyl groups.

The thiophene-2-carboxamide moiety can be synthesized separately through the reaction of thiophene-2-carboxylic acid with an amine, followed by coupling with the imidazo[1,2-a]pyridine derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties:
Recent studies have highlighted the antioxidant capabilities of thiophene-2-carboxamide derivatives, including N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide. These compounds exhibit significant inhibition of free radicals, which is critical in preventing oxidative stress-related diseases. For instance, amino-substituted derivatives showed a remarkable antioxidant activity of up to 62% compared to ascorbic acid, indicating their potential as therapeutic agents against oxidative damage .

Antibacterial Activity:
The antibacterial properties of this compound have also been investigated. Studies indicate that derivatives with amino groups demonstrate higher activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The antibacterial efficacy ranged from 40% to 86.9%, surpassing that of standard antibiotics like Ampicillin . This suggests that this compound could be developed into a new class of antibacterial agents.

Anticancer Potential:
There is emerging evidence supporting the anticancer properties of thiophene derivatives. The structural modifications in compounds like this compound can enhance their interaction with cancer cell lines, promoting apoptosis and inhibiting tumor growth . Further research is warranted to elucidate the specific mechanisms through which these compounds exert their anticancer effects.

Materials Science

Sensor Applications:
this compound has been explored for use in sensor technology. Its ability to engage in hydrogen bonding makes it suitable for developing colorimetric sensors that can detect environmental pollutants or assess the reactivity of organocatalysts . This application is particularly relevant in fields requiring rapid and sensitive detection methods.

Biochemical Research

Enzyme Inhibition Studies:
In biochemical contexts, compounds like this compound are being studied for their potential to inhibit specific enzymes involved in metabolic pathways. Understanding how these compounds interact with enzymes can lead to the development of new drugs targeting metabolic disorders or enhancing drug efficacy through enzyme modulation .

Mechanism of Action

The mechanism of action of N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Structural Analogs from the Cambridge Structural Database (CSD)

A CSD survey (Version 5.40, 2019) identified 54 structures based on the 2-phenylimidazo[1,2-a]pyridin-3-amine skeleton . Two close analogs are highlighted below:

Compound Name (CSD Refcode) Substituent at Position 3 Structural Features Intermolecular Interactions Bioactivity Notes
MIXZOJ (Anaflous et al., 2008) Acetamide - Planar fused-ring system
- Dihedral angle: 64.97° (phenyl ring)
N–H⋯N hydrogen bonds forming columns Not reported
TUQCEP (Elaatiaoui et al., 2015) (Imimonyl)phenol - Planar fused-ring system
- Dihedral angles: 64.97° (phenyl), 18.52° (phenol)
O–H⋯N hydrogen bonds and C–H⋯π interactions Schiff base analogs show antimicrobial activity
Target Compound Thiophene-2-carboxamide - Likely planar core (inferred)
- Expected steric effects from thiophene
Potential C–H⋯O/N or π-stacking (hypothetical) Unreported; thiophene derivatives often target kinases

Key Comparative Analysis

Substituent Effects on Planarity and Conformation Both MIXZOJ and TUQCEP exhibit planar imidazo[1,2-a]pyridine cores, but substituents influence dihedral angles. The acetamide group in MIXZOJ induces a larger dihedral angle (64.97°) with the phenyl ring compared to TUQCEP’s phenol group (18.52°), suggesting reduced steric hindrance from the smaller hydroxyl group .

Intermolecular Interactions

  • MIXZOJ forms 1D columns via N–H⋯N hydrogen bonds, while TUQCEP utilizes O–H⋯N hydrogen bonds and C–H⋯π interactions to create 2D layers .
  • The thiophene moiety in the target compound may promote C–H⋯O/N interactions or π-stacking due to its aromaticity, though experimental data are lacking.

Pharmacological Potential TUQCEP’s Schiff base analogs demonstrate antimicrobial properties , while thiophene-carboxamide derivatives are frequently explored as kinase inhibitors (e.g., JAK2, EGFR). The target compound’s bioactivity remains unstudied but is hypothesized to align with these trends.

Biological Activity

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activities associated with this compound, including its antibacterial, antifungal, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N4OSC_{18}H_{16}N_4OS, with a molecular weight of 344.41 g/mol. The compound features a thiophene ring fused with an imidazo[1,2-a]pyridine moiety, which is known for its diverse biological activities.

Antibacterial Activity

Research has demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit significant antibacterial properties. For instance, a study evaluating various imidazo derivatives showed that certain compounds had minimum inhibitory concentration (MIC) values as low as 0.0048 mg/mL against E. coli and Bacillus mycoides . The structure-activity relationship (SAR) indicated that modifications in the imidazo ring significantly influenced antibacterial potency.

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (mg/mL)Target Organism
Compound A0.0048E. coli
Compound B0.0195B. mycoides
N-(7-methyl...)TBDTBD

Antifungal Activity

In addition to antibacterial effects, the compound also exhibits antifungal activity. A comprehensive study on monomeric alkaloids indicated that related compounds showed potent activity against Candida albicans , with MIC values ranging from 16.69 to 78.23 µM . This suggests that the thiophene and imidazo components may synergistically enhance antifungal efficacy.

Anticancer Activity

The anticancer potential of imidazo derivatives has been explored in various studies. For example, compounds similar to this compound have shown cytotoxic effects against several cancer cell lines. One study reported that certain derivatives induced apoptosis in human cancer cells through the activation of caspase pathways . The specific mechanisms remain under investigation but highlight the therapeutic potential of this compound in oncology.

Case Studies

  • Study on Antibacterial Properties : In a recent study published in ACS Omega, researchers synthesized a series of imidazo derivatives and tested their antibacterial activity against Gram-positive and Gram-negative bacteria . The results indicated that modifications to the thiophene ring improved the overall antibacterial efficacy.
  • Antifungal Efficacy Assessment : Another investigation focused on the antifungal properties of related compounds against C. albicans , revealing promising results with MIC values comparable to standard antifungal agents .

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